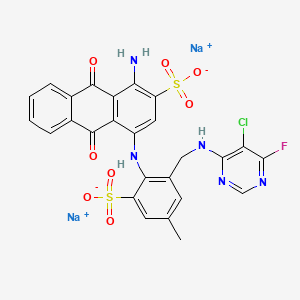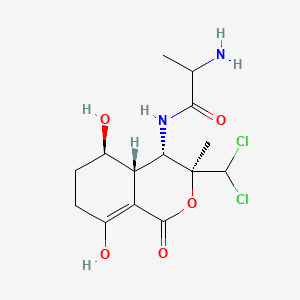![molecular formula C13H14O4 B586293 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid CAS No. 1334376-71-4](/img/structure/B586293.png)
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid
Übersicht
Beschreibung
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PACBA is a derivative of benzoic acid and is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is not fully understood. However, studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has a range of biochemical and physiological effects. 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is that it is relatively easy to synthesize and purify. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have low toxicity, which makes it a promising candidate for further research. However, one of the limitations of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is that its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid for various applications.
Zukünftige Richtungen
There are several future directions for research on 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid. One area of research is in the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid and its potential applications in the treatment of various inflammatory diseases. Furthermore, research is needed to determine the optimal dosage and administration of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid for various applications. Finally, research is needed to explore the potential use of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid in combination with other drugs or therapies for enhanced efficacy.
Synthesemethoden
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is synthesized through a reaction between 2-methyl-3-butyn-2-ol and benzoic anhydride. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and occurs in the presence of a solvent such as dichloromethane. The resulting product is purified through a series of recrystallization steps to obtain pure 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been studied for its potential use as an anti-inflammatory agent and in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[(E)-pent-2-enoxy]carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRIXKSUCCUIRO-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858137 | |
| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
CAS RN |
1334376-71-4 | |
| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




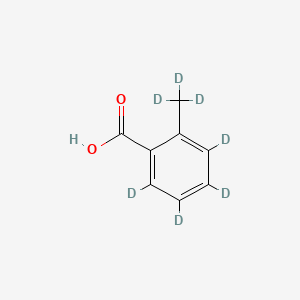
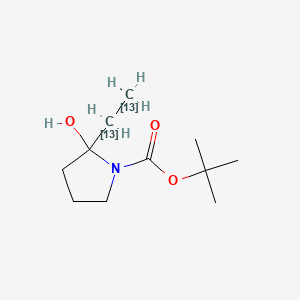
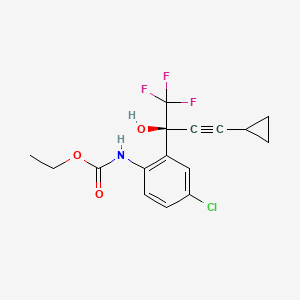
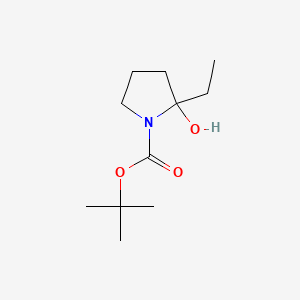
![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
